N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide
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Overview
Description
N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide is a compound that combines the structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle known for its aromaticity and reactivity. The combination of these two moieties in a single molecule results in a compound with unique chemical and physical properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide typically involves the following steps:
Preparation of 5-acetylthiophene: This can be achieved by the acetylation of thiophene using acetyl chloride in the presence of a Lewis acid catalyst such as stannic chloride.
Formation of the intermediate: The 5-acetylthiophene is then reacted with an appropriate ethylating agent to introduce the ethyl group at the 2-position.
Coupling with adamantane-1-carboxylic acid: The intermediate is then coupled with adamantane-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane moiety may contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins, while the thiophene ring may participate in π-π stacking interactions and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide: Another adamantane derivative with a different heterocyclic moiety.
(3r,5r,7r)-N-(2-(5-acetylthiophen-2-yl)ethyl)adamantane-1-carboxamide: A stereoisomer of the compound .
Uniqueness
N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide is unique due to the specific combination of the adamantane and thiophene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-12(21)17-3-2-16(23-17)4-5-20-18(22)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-3,13-15H,4-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQDZRKTYHVGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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